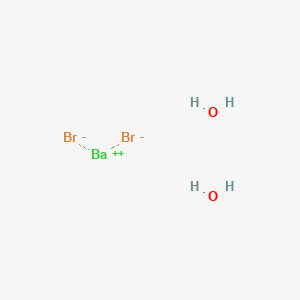

Barium bromide dihydrate, 99.3%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium bromide dihydrate is a chemical compound with the formula BaBr2·2H2O . It is ionic and hygroscopic in nature . It is used to purify radium and make zinc bromide . It is also used as a precursor to chemicals used in photography .

Synthesis Analysis

Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:- BaCO3 + 2 HBr → BaBr2 + CO2 + H2O Barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr2·2H2O . Heating this dihydrate to 120 °C gives the anhydrous salt .

Molecular Structure Analysis

BaBr2 crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . In aqueous solution, BaBr2 behaves as a simple salt .Chemical Reactions Analysis

In aqueous solution, solutions of barium bromide react with sulfate salts to produce a solid precipitate of barium sulfate . The reaction is as follows:- BaBr2 + SO4^2- → BaSO4 + 2 Br- Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .

Physical And Chemical Properties Analysis

Barium bromide dihydrate has a molar mass of 297.14 g/mol . It appears as a white solid . The density of the dihydrate form is 3.58 g/cm3 . It is soluble in water, with a solubility of 92.2 g/100 mL at 0°C .Scientific Research Applications

Comprehensive Analysis of Barium Bromide Dihydrate Applications

Barium bromide dihydrate (BaBr2·2H2O) is a chemical compound with diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Refractories and Ceramics

Barium bromide dihydrate: is used as a precursor in the preparation of barium monoaluminate and hexaaluminate . These compounds are of significant interest due to their high melting points and mechanical strength, making them suitable for refractories and ceramics . The solubility of barium bromide dihydrate in water is particularly advantageous for preparing gel precursors for these materials .

Cement and Grouting Materials

The compound’s ability to form clear, rigid gels when mixed with solutions of aluminum salts makes it ideal for creating cement or grouting materials. These gels can be air-dried and milled to a fine particle size, suitable for use as a cement or grouting composition .

Purification of Radium

Barium bromide dihydrate has been utilized to purify radium. This application takes advantage of the compound’s properties to separate radium from other elements, which is crucial in the production of high-purity radium for various research purposes .

Production of Zinc Bromide

In the chemical industry, barium bromide dihydrate serves as a starting material for the synthesis of zinc bromide. Zinc bromide is an important compound used in oil and gas exploration as a dense fluid in drilling operations .

Photography

Barium bromide dihydrate is a precursor to chemicals used in photography. Its role in the production of photographic chemicals underscores its importance in the field of photochemistry and photographic processing .

Phosphor Production

This compound is instrumental in the production of phosphors. Phosphors are substances that exhibit the phenomenon of luminescence, which is widely applied in the manufacturing of display screens, fluorescent lights, and other lighting technologies .

Synthesis of Other Bromides

The versatility of barium bromide dihydrate extends to the synthesis of various other bromides. These bromides are integral to numerous research applications, including medicinal chemistry and materials science .

Fractional Distillation

Historically, barium bromide dihydrate was employed in the fractional distillation process to purify radium. This method leverages the distinct boiling points of compounds to achieve separation and purification .

Safety and Hazards

Mechanism of Action

Target of Action

Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.

Mode of Action

In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.

Pharmacokinetics

Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .

Result of Action

The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .

Action Environment

The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.

properties

IUPAC Name |

barium(2+);dibromide;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQMRSGBIPFNSN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Br-].[Br-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaBr2H4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium bromide dihydrate, puratronic (metals basis) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)

![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)

![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)

![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)

![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)

![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)